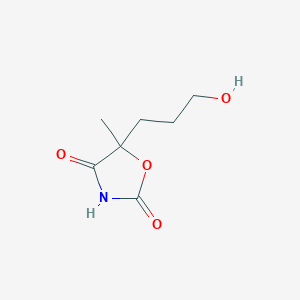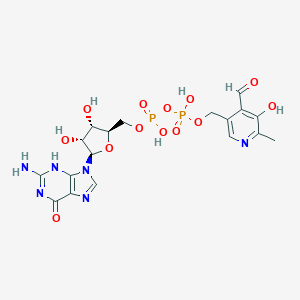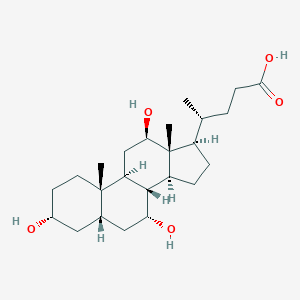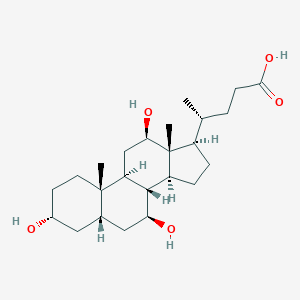![molecular formula C12H16ClNO5S B056403 Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- CAS No. 116465-34-0](/img/structure/B56403.png)
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "clofibric acid" and is a derivative of phenoxyacetic acid. The purpose of
Mecanismo De Acción
The mechanism of action of acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- is not fully understood, but it is believed to work by inhibiting the activity of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a role in lipid metabolism and glucose homeostasis. By inhibiting the activity of PPARs, acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- may reduce the levels of cholesterol and triglycerides in the blood.
Efectos Bioquímicos Y Fisiológicos
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to lower cholesterol and triglyceride levels in the blood. It has also been shown to reduce the size of atherosclerotic lesions in the arteries. In addition, acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- has been shown to have herbicidal properties and to inhibit the growth of certain crops.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- in lab experiments is that it is a relatively stable compound that can be easily synthesized. In addition, it has been extensively studied and its properties are well-known. However, one limitation of using this compound in lab experiments is that it can be toxic to cells at high concentrations. Therefore, caution should be taken when working with this compound in vitro.
Direcciones Futuras
There are several future directions for the study of acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-. One area of research is the development of new hypolipidemic agents that are more effective and have fewer side effects than current medications. Another area of research is the use of this compound as a growth regulator for crops, which could lead to more efficient and sustainable agriculture practices. Additionally, the use of acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- in environmental remediation could be an important area of study, as it has the potential to be used to degrade pollutants in soil and water.
Conclusion:
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of PPARs. This compound has been extensively studied and its properties are well-known. However, caution should be taken when working with this compound in vitro, as it can be toxic to cells at high concentrations. There are several future directions for the study of acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-, including the development of new hypolipidemic agents, the use of this compound as a growth regulator for crops, and the use of this compound in environmental remediation.
Métodos De Síntesis
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- can be synthesized through the reaction of 2-chloro-4-nitrophenol with diethylamine, followed by the addition of sulfuric acid. The resulting compound is then treated with sodium hydroxide to obtain the final product. This synthesis method has been used in various studies and is considered a reliable method for the production of acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-.
Aplicaciones Científicas De Investigación
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been investigated for its potential use as a hypolipidemic agent, as it has been shown to lower cholesterol and triglyceride levels in animal studies. In agriculture, acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- has been studied for its herbicidal properties and its potential use as a growth regulator for crops. In environmental science, this compound has been investigated for its ability to degrade pollutants in soil and water.
Propiedades
Número CAS |
116465-34-0 |
|---|---|
Nombre del producto |
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- |
Fórmula molecular |
C12H16ClNO5S |
Peso molecular |
321.78 g/mol |
Nombre IUPAC |
2-[2-chloro-4-(diethylsulfamoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C12H16ClNO5S/c1-3-14(4-2)20(17,18)9-5-6-11(10(13)7-9)19-8-12(15)16/h5-7H,3-4,8H2,1-2H3,(H,15,16) |
Clave InChI |
OQYORGJQEVZHRV-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)Cl |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















